An In-Depth Technical Guide to S-Methyl-N,N-diethylthiocarbamate Sulfone
An In-Depth Technical Guide to S-Methyl-N,N-diethylthiocarbamate Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methyl-N,N-diethylthiocarbamate Sulfone, also known as DETC-Me sulfone, is a dioxygenated metabolite of the alcohol-aversive drug disulfiram.[1][2] This compound has garnered significant interest in the scientific community due to its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2.[3][4] ALDH2 is the primary enzyme responsible for the detoxification of acetaldehyde, a toxic metabolite of ethanol. Inhibition of ALDH2 leads to the accumulation of acetaldehyde, causing the unpleasant physiological effects associated with the disulfiram-alcohol reaction. This technical guide provides a comprehensive overview of S-Methyl-N,N-diethylthiocarbamate Sulfone, including its chemical properties, synthesis, biological activity, and the experimental protocols used to characterize its function.
Chemical and Physical Properties
S-Methyl-N,N-diethylthiocarbamate Sulfone is a sulfur-containing organic compound.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 155514-79-7 | [6] |
| Molecular Formula | C₆H₁₃NO₃S | [6] |
| Molecular Weight | 179.24 g/mol | [6] |
| Appearance | White solid (presumed) | Inferred from similar compounds |
| Purity | ≥98% (commercially available) | [6] |
Biological Activity and Mechanism of Action
The primary biological role of S-Methyl-N,N-diethylthiocarbamate Sulfone is the potent inhibition of aldehyde dehydrogenase 2 (ALDH2).[3][4]
Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)
S-Methyl-N,N-diethylthiocarbamate Sulfone is an irreversible and time-dependent inhibitor of the low Kₘ mitochondrial ALDH2.[3][4] The inhibition of ALDH2 by this metabolite is significantly more potent than that of the parent drug, disulfiram.[3][4]
The table below summarizes the inhibitory potency of S-Methyl-N,N-diethylthiocarbamate Sulfone against rat liver mitochondrial ALDH2 under various conditions.
| Inhibitor | Condition | IC₅₀ (µM) | Reference |
| S-Methyl-N,N-diethylthiocarbamate Sulfone | in vitro (detergent-solubilized mitochondria) | 0.53 ± 0.11 | [5][7] |
| S-Methyl-N,N-diethylthiocarbamate Sulfone | in vitro (detergent-solubilized mitochondria) | 0.42 ± 0.04 | [3][4] |
| S-Methyl-N,N-diethylthiocarbamate Sulfone | in vitro (with 50 µM glutathione) | 6.3 | [5][7] |
| S-Methyl-N,N-diethylthiocarbamate Sulfone | in vitro (intact mitochondria) | 9.2 ± 3.6 | [5][7] |
| S-Methyl-N,N-diethylthiocarbamate Sulfone | in vitro | 3.8 | [1][8] |
| Disulfiram | in vitro (detergent-solubilized mitochondria) | 7.4 ± 1.0 | [5][7] |
| Disulfiram | in vitro (detergent-solubilized mitochondria) | 7.5 ± 1.2 | [3][4] |
IC₅₀ values are presented as mean ± standard deviation.
Mechanism of Irreversible Inhibition
The inhibition of ALDH2 by S-Methyl-N,N-diethylthiocarbamate Sulfone follows pseudo-first-order kinetics, with a half-life of inactivation of approximately 2.1 to 3.5 minutes at a concentration of 0.6 µM.[3][4][5][7] The irreversible nature of the inhibition is demonstrated by the inability to restore enzyme activity upon dilution of the inhibited enzyme.[3][4][5][7] The proposed mechanism involves the covalent modification of a cysteine residue within the active site of ALDH2.[9]
The enzyme's substrate, acetaldehyde, and its cofactor, NAD⁺, offer protection against inhibition by S-Methyl-N,N-diethylthiocarbamate Sulfone, suggesting that the inhibitor binds at or near the active site.[3][4]
Reactivity with Thiols
S-Methyl-N,N-diethylthiocarbamate Sulfone is highly reactive towards cellular thiols, such as glutathione (GSH).[5][7] The presence of GSH significantly reduces the inhibitory potency of the sulfone, suggesting that it can be readily detoxified by conjugation with glutathione.[5][7] This high reactivity may limit its systemic efficacy unless it is formed in close proximity to its target enzyme.[5][7]
Signaling and Metabolic Pathways
Metabolic Pathway of Disulfiram
S-Methyl-N,N-diethylthiocarbamate Sulfone is a downstream metabolite in the complex metabolic pathway of disulfiram. The pathway involves several enzymatic steps, including reduction, methylation, and oxidation.
Caption: Metabolic pathway of disulfiram to its active metabolites.
Inhibition of ALDH2 Workflow
The experimental workflow to determine the inhibitory effect of S-Methyl-N,N-diethylthiocarbamate Sulfone on ALDH2 typically involves the isolation of mitochondria, incubation with the inhibitor, and subsequent measurement of enzyme activity.
Caption: Experimental workflow for ALDH2 inhibition assay.
Experimental Protocols
Synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfone
A detailed experimental protocol for the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfone is not explicitly available in the reviewed literature. However, a plausible two-step synthesis can be inferred from the synthesis of its precursor and general methods for the oxidation of sulfides to sulfones.
Step 1: Synthesis of S-Methyl-N,N-diethylthiocarbamate (Precursor)
This protocol is adapted from the synthesis of the related dithiocarbamate.
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Dissolve sodium N,N-diethyldithiocarbamate in a suitable solvent such as ethanol or dimethylformamide.
-
Add methyl iodide dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield S-Methyl-N,N-diethylthiocarbamate.
Step 2: Oxidation to S-Methyl-N,N-diethylthiocarbamate Sulfone
This protocol is based on general methods for the oxidation of sulfides to sulfones.
-
Dissolve S-Methyl-N,N-diethylthiocarbamate in a suitable solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (at least 2 equivalents), dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure S-Methyl-N,N-diethylthiocarbamate Sulfone.
Isolation of Rat Liver Mitochondria
This protocol is a generalized procedure based on differential centrifugation.[2][3][10][11][12]
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mince the liver tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.
Aldehyde Dehydrogenase (ALDH2) Activity Assay
This is a general spectrophotometric assay to measure ALDH activity.[1][5][9][13][14]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8) containing NAD⁺ (e.g., 2.5 mM) and a substrate such as acetaldehyde (e.g., 10 mM).
-
Enzyme Preparation: Dilute the isolated mitochondrial suspension to a suitable protein concentration in the reaction buffer.
-
Inhibition Assay:
-
Pre-incubate the mitochondrial preparation with varying concentrations of S-Methyl-N,N-diethylthiocarbamate Sulfone for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
A control sample without the inhibitor should be run in parallel.
-
-
Measurement:
-
Initiate the enzymatic reaction by adding the substrate (acetaldehyde) to the pre-incubated mixture.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of the inhibitor relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
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Conclusion
S-Methyl-N,N-diethylthiocarbamate Sulfone is a potent, irreversible inhibitor of mitochondrial ALDH2 and a key active metabolite of disulfiram. Its high reactivity and significant inhibitory capacity underscore its importance in the pharmacological effects of disulfiram. Further research into the precise molecular interactions between this sulfone and ALDH2 could provide valuable insights for the development of new therapeutics targeting aldehyde metabolism. The experimental protocols and data presented in this guide offer a foundational resource for researchers in pharmacology, toxicology, and drug development.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]
- 3. agilent.com [agilent.com]
- 4. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 6. scbt.com [scbt.com]
- 7. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A procedure for the rapid preparation of mitochondria from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioworlde.com [bioworlde.com]
